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Compound Name: Peficitinib hydrochloride

Cat. No.: B14757596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase (JAK) inhibitors Peficitinib
hydrochloride and Tofacitinib in the context of rheumatoid arthritis (RA) models. The

information presented is collated from preclinical and clinical studies to assist in research and

development decisions.

Executive Summary
Peficitinib and Tofacitinib are both effective inhibitors of the JAK signaling pathway, a critical

mediator of the inflammatory processes in rheumatoid arthritis. While both drugs demonstrate

comparable efficacy in reducing the signs and symptoms of RA, notable differences exist in

their selectivity for JAK isoforms and their effects on specific biomarkers of inflammation and

bone degradation. Preclinical evidence from a rat model of adjuvant-induced arthritis suggests

that Peficitinib may offer additional benefits in inhibiting bone destruction, potentially through

off-target effects on vascular endothelial growth factor (VEGF) and platelet-derived growth

factor (PDGF) receptor kinases. Clinical data from network meta-analyses indicate comparable

efficacy and safety profiles between the two drugs at therapeutic doses.
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Preclinical Efficacy in Adjuvant-Induced Arthritis Rat
Model

Parameter
Peficitinib (10
mg/kg)

Tofacitinib (3
mg/kg)

Outcome

Arthritis Score
Significantly

Attenuated

Significantly

Attenuated

Comparable

Efficacy[1]

Paw Swelling
Significantly

Attenuated

Significantly

Attenuated

Comparable

Efficacy[1]

Pain Threshold
Significantly

Attenuated

Significantly

Attenuated

Comparable

Efficacy[1]

Grip Strength
Significantly

Attenuated

Significantly

Attenuated

Comparable

Efficacy[1]

Histopathologic

Injuries

Significantly

Attenuated

Significantly

Attenuated

Comparable

Efficacy[1]

VEGF Production

(paw fluid)
Greater Inhibition Less Inhibition

Peficitinib showed

greater efficacy[1]

PDGF Production

(paw fluid)
Greater Inhibition Less Inhibition

Peficitinib showed

greater efficacy[1]

RANKL Production

(paw fluid)
Greater Inhibition Less Inhibition

Peficitinib showed

greater efficacy[1]

MMP-3 Production

(paw fluid)
Greater Inhibition Less Inhibition

Peficitinib showed

greater efficacy[1]

Bone Mineral Density

Loss

Significantly Greater

Inhibition
Less Inhibition

Peficitinib showed

greater efficacy[1]

Synovial Thickening

Score

Significantly Greater

Inhibition
Less Inhibition

Peficitinib showed

greater efficacy[1]

Clinical Efficacy in Patients with Active Rheumatoid
Arthritis (Network Meta-Analysis Data)
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Outcome (at
12 weeks)

Peficitinib (100
mg QD) vs.
Placebo

Peficitinib (150
mg QD) vs.
Placebo

Tofacitinib (5
mg BID) vs.
Placebo

Comparison
between
Peficitinib and
Tofacitinib

ACR20

Response Rate

Significantly

Higher

Significantly

Higher

Significantly

Higher

Peficitinib 150

mg had the

highest

probability of

being the best

treatment,

followed by

Peficitinib 100

mg and then

Tofacitinib 5 mg.

[2]

ACR50

Response Rate

Significantly

Higher

Significantly

Higher

Significantly

Higher

Efficacy

outcomes were

comparable or

improved with

Peficitinib versus

Tofacitinib.[3][4]

ACR70

Response Rate

Significantly

Higher

Significantly

Higher

Significantly

Higher

Efficacy

outcomes were

comparable or

improved with

Peficitinib versus

Tofacitinib.[3][4]

Change in

DAS28

Significantly

Greater

Improvement

Significantly

Greater

Improvement

Significantly

Greater

Improvement

Comparable

efficacy

observed.[3][4]

Safety Profile in Patients with Active Rheumatoid
Arthritis (Network Meta-Analysis Data)
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Adverse Event (at
12 weeks)

Peficitinib (100 mg
& 150 mg QD)

Tofacitinib (5 mg
BID)

Outcome

Any Adverse Events Similar Incidence Similar Incidence

No significant

difference observed.

[3][4]

Serious Adverse

Events
Similar Incidence Similar Incidence

No significant

difference observed.

[3][4]

Serious Infections
Higher incidence than

placebo

Higher incidence than

placebo

No significant

differences were

observed between

Tofacitinib+MTX and

Peficitinib+MTX.

Herpes Zoster
Higher incidence than

placebo

Higher incidence than

placebo

Incidence was higher

with Peficitinib versus

placebo, with no clear

dose-dependent

increase.[5][6]

JAK Selectivity Profile (IC50 values in nM)
JAK Isoform Peficitinib Tofacitinib

JAK1 3.9[7] 15.1[8]

JAK2 ~5.0 (within 0.7-5.0 range)[9] 77.4[8]

JAK3 0.7[7] 55.0[8]

TYK2 ~5.0 (within 0.7-5.0 range)[9] 489[8]

Experimental Protocols
Adjuvant-Induced Arthritis (AIA) Rat Model
A study comparing Peficitinib and Tofacitinib utilized the following protocol in a rat model of

adjuvant-induced arthritis[1]:
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Induction of Arthritis: Arthritis was induced in male Lewis rats by a single intradermal injection

of Mycobacterium butyricum suspended in liquid paraffin at the base of the tail.

Treatment Administration: Peficitinib (3, 10, 30 mg/kg) or Tofacitinib (1, 3, 10 mg/kg) was

administered orally once daily.

Assessment of Arthritis:

Arthritis Score: The severity of arthritis in all four paws was scored based on erythema and

swelling.

Paw Swelling: The volume of the hind paws was measured using a plethysmometer.

Pain Threshold: Mechanical hyperalgesia was assessed by measuring the paw withdrawal

threshold to a mechanical stimulus.

Grip Strength: The grip strength of the forelimbs was measured using a grip strength

meter.

Biomarker Analysis: At the end of the study, fluid from the paw was collected to measure the

levels of inflammatory and bone destruction markers, including VEGF, PDGF, RANKL, and

MMP-3.

Histopathology and Bone Density: Hind paws were collected for histopathological

examination of synovial inflammation, cartilage damage, and bone erosion. Bone mineral

density was assessed using micro-computed tomography (µCT).

Phase III Clinical Trial Design (General Overview)
The efficacy and safety of Peficitinib and Tofacitinib have been evaluated in numerous Phase III

clinical trials. While individual trial designs vary, a general protocol is as follows[5][6][10]:

Patient Population: Patients with moderately to severely active rheumatoid arthritis who have

had an inadequate response to conventional synthetic or biologic disease-modifying

antirheumatic drugs (DMARDs).

Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
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Intervention: Patients are randomized to receive Peficitinib (e.g., 100 mg or 150 mg once

daily), Tofacitinib (e.g., 5 mg twice daily), or placebo, often in combination with a stable dose

of methotrexate.

Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients

achieving an American College of Rheumatology 20% (ACR20) response at week 12.

Secondary Endpoints: Secondary endpoints include higher-level ACR responses (ACR50,

ACR70), change from baseline in the Disease Activity Score 28 (DAS28), and assessments

of physical function and patient-reported outcomes.

Safety Assessment: Safety is monitored throughout the study by recording all adverse

events, serious adverse events, and changes in laboratory parameters.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib and

Tofacitinib.
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Experimental Workflow for Preclinical Evaluation in AIA
Rat Model
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Caption: Workflow for evaluating JAK inhibitors in the adjuvant-induced arthritis rat model.
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Logical Relationship of Mechanism to Therapeutic Effect
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Caption: Logical flow from the mechanism of action of JAK inhibitors to their therapeutic effects

in RA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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